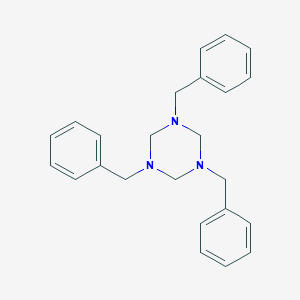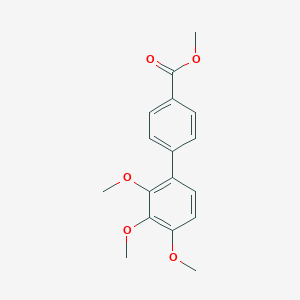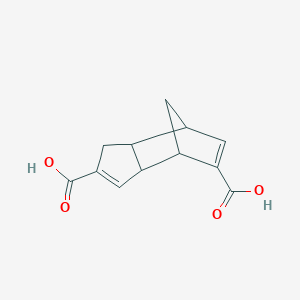
3a,4,7,7a-Tetrahydro-4,7-methanoindene-2,5-dicarboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3a,4,7,7a-Tetrahydro-4,7-methanoindene-2,5-dicarboxylic Acid” is a useful synthetic intermediate . It is used as a mimic of a distorted β-D-mannopyranoside . The molecular formula is C10H12 .
Synthesis Analysis
The synthesis of this compound involves the dimerization of 1,3-cyclopentadiene . This reaction is exothermic with a heat of reaction (Δ r H°) of -195.7 kJ/mol .Molecular Structure Analysis
The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The molecular weight is 132.2023 .Chemical Reactions Analysis
The primary chemical reaction involving this compound is its formation through the dimerization of 1,3-cyclopentadiene . This reaction is exothermic with a heat of reaction (Δ r H°) of -195.7 kJ/mol .Physical And Chemical Properties Analysis
This compound is a colorless, crystalline solid with a disagreeable, camphor-like odor . It becomes a liquid above 90°F .Safety and Hazards
This compound is associated with several safety and hazard concerns. It has been found to cause skin irritation in rabbits . In terms of reproductive effects, it has been found to affect newborn viability and litter size in rats . It has also been found to cause other effects on female rats and rabbits, including fetotoxicity and abortion . In terms of acute toxicity, it has been found to have lethal concentrations in various animals and can cause behavioral changes such as convulsions, respiratory depression, and somnolence .
Propriétés
IUPAC Name |
tricyclo[5.2.1.02,6]deca-4,8-diene-4,8-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c13-11(14)6-3-7-5-1-9(8(7)4-6)10(2-5)12(15)16/h2,4-5,7-9H,1,3H2,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBKQYDZAJJZNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=C(C1C3C2CC(=C3)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3a,4,7,7a-Tetrahydro-4,7-methanoindene-2,5-dicarboxylic Acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

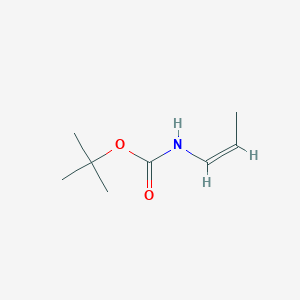
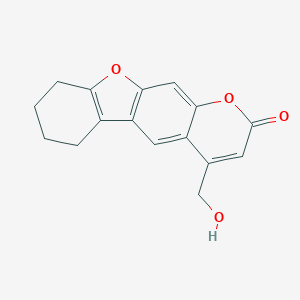

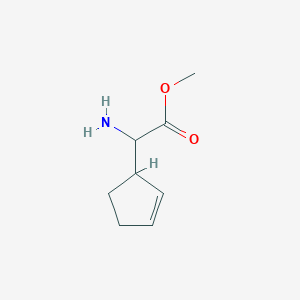
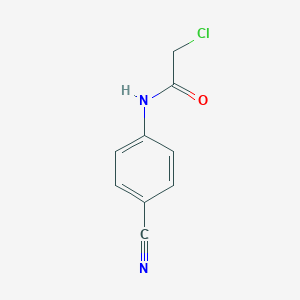
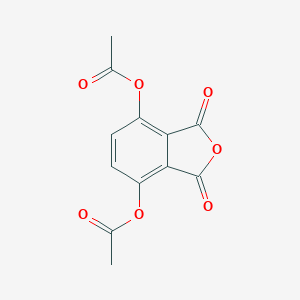
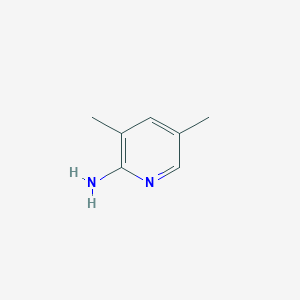

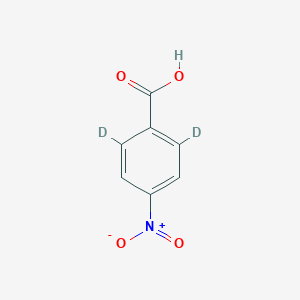
![3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine](/img/structure/B52237.png)
